(R)-Lanicemine

Description

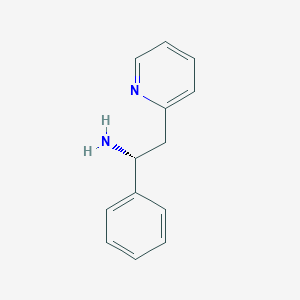

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H14N2 |

|---|---|

Poids moléculaire |

198.26 g/mol |

Nom IUPAC |

(1R)-1-phenyl-2-pyridin-2-ylethanamine |

InChI |

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m1/s1 |

Clé InChI |

FWUQWDCOOWEXRY-CYBMUJFWSA-N |

SMILES isomérique |

C1=CC=C(C=C1)[C@@H](CC2=CC=CC=N2)N |

SMILES canonique |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |

Origine du produit |

United States |

Foundational & Exploratory

Pharmacological Profile of (R)-Lanicemine: A Low-Trapping NMDA Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(R)-Lanicemine (also known as AZD6765 or AR-R 15896AR) is a low-trapping, non-selective, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It represents a second-generation approach to glutamatergic modulation for neuropsychiatric disorders, developed to retain the rapid antidepressant effects observed with ketamine while minimizing psychotomimetic and dissociative side effects.[1][2] The discovery of ketamine's rapid antidepressant action highlighted the potential of targeting the glutamatergic system, a departure from traditional monoaminergic antidepressants.[1][3]

Lanicemine's distinct pharmacological profile is characterized by its faster dissociation rate from the NMDA receptor channel, a property termed "low-trapping". This is theorized to preserve normal synaptic transmission while still providing therapeutic channel blockade, potentially leading to a wider therapeutic window compared to high-trapping antagonists like ketamine. Although its clinical development for treatment-resistant depression was ultimately discontinued by AstraZeneca, the study of lanicemine provides critical insights into the structure-activity relationships of NMDA receptor antagonists and informs ongoing development of novel glutamatergic modulators.

Mechanism of Action

Lanicemine functions as an uncompetitive, voltage-dependent antagonist of the NMDA receptor. Its mechanism requires the receptor's ion channel to be in an open state. This state is achieved only when both the neurotransmitter glutamate and a co-agonist (either glycine or D-serine) are bound to the receptor, and the neuronal membrane is sufficiently depolarized to displace the magnesium ion (Mg²⁺) that normally blocks the channel at resting potential.

Once the channel is open, lanicemine enters the ion pore and binds to a site within, physically obstructing the influx of calcium ions (Ca²⁺). This blockade of Ca²⁺ influx is the primary mechanism through which it modulates glutamatergic neurotransmission and exerts its pharmacological effects. Unlike competitive antagonists that bind to the glutamate site or non-competitive antagonists that bind to allosteric sites, lanicemine's use-dependent nature ensures it primarily targets active synapses.

Caption: Mechanism of this compound as an uncompetitive, low-trapping NMDA receptor antagonist.

Pharmacological Profile

The key features that define lanicemine's pharmacological profile are its binding affinity, kinetics, and its characteristic low-trapping block, which distinguishes it from other NMDA antagonists like ketamine.

Binding Affinity, Potency, and Trapping Characteristics

Lanicemine binds with low-to-moderate affinity to sites within the NMDA channel pore. It is a non-selective antagonist, showing similar affinity for NMDA receptor subtypes containing either NR2A or NR2B subunits. Its most defining feature is its low propensity to be "trapped" within the ion channel after the agonist (glutamate) dissociates. Studies show that ketamine has a significantly higher trapping percentage, meaning it remains bound inside the channel even when it closes, whereas lanicemine dissociates more readily. This low-trapping property is thought to allow for a more physiological modulation of the NMDA receptor.

Table 1: Comparative In Vitro Profile of Lanicemine and Ketamine

| Parameter | This compound | Ketamine | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 0.5 - 3 µM | - | |

| Potency (IC₅₀) | 4 - 7 µM | - | |

| Channel Trapping | 54% | 86% | |

| Subunit Selectivity | Non-selective (NR2A vs. NR2B) | Non-selective |

| Voltage Dependence | Strong | Strong | |

Downstream Signaling and Antidepressant Effects

The antidepressant effects of NMDA receptor antagonists are hypothesized to stem from downstream signaling cascades. The leading hypothesis suggests that blocking NMDA receptors, particularly on fast-spiking GABAergic interneurons, leads to a disinhibition of pyramidal neurons. This results in a surge of glutamate release, which preferentially activates AMPA receptors. The subsequent AMPA receptor activation is thought to trigger signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways, which ultimately lead to increased synaptogenesis and synaptic potentiation in brain regions like the prefrontal cortex. While lanicemine operates through this general mechanism, its lower trapping may modulate the intensity and duration of these downstream effects compared to ketamine.

Caption: Hypothesized signaling pathway leading to the antidepressant effects of Lanicemine.

Clinical and Preclinical Findings

Lanicemine has been evaluated in both preclinical models and human clinical trials, where its effects were often compared to ketamine.

Preclinical Data

In animal models, lanicemine demonstrates antidepressant-like activity. Studies have shown its effectiveness in behavioral tests such as the Tail Suspension Test (TST) and Forced Swim Test (FST). For instance, a 10 mg/kg dose of lanicemine has been shown to evoke antidepressant activity in mice. However, some preclinical studies suggest that lanicemine is not as effective as ketamine.

Clinical Data

Clinical investigations with lanicemine aimed to determine if it could produce antidepressant efficacy without the limiting dissociative and psychotomimetic side effects of ketamine. In a crossover study with healthy volunteers, doses of 75 mg and 150 mg of lanicemine were compared with ketamine and placebo. While ketamine produced significant dissociative effects, lanicemine did not.

In patients with treatment-resistant major depressive disorder (MDD), a single intravenous dose of lanicemine (150 mg) was associated with rapid but short-lived antidepressant effects. Importantly, these effects were achieved with low rates of psychotomimetic side effects. Despite these promising early results, subsequent larger trials did not meet primary endpoints, leading to the discontinuation of its development.

Table 2: Comparative Clinical Effects of Lanicemine vs. Ketamine in Healthy Volunteers

| Effect | Lanicemine (75mg & 150mg) | Ketamine (0.5 mg/kg) | Reference |

|---|---|---|---|

| Dissociative Symptoms (CADSS) | Not significant vs. placebo | Significant vs. placebo | |

| Gamma-Band EEG Elevation | Significant, dose-dependent | Significant | |

| Adverse Dissociative-Type Events | 7-11% of subjects | 24% of subjects |

| Visual Hallucinations | 5% (at 150mg) | 0% | |

Key Experimental Protocols

The characterization of lanicemine's pharmacological profile relies on specific and detailed experimental methodologies.

In Vitro NMDA Receptor Binding and Trapping Assays

-

Objective : To determine the binding affinity (Ki), potency (IC₅₀), and trapping percentage of lanicemine at the NMDA receptor channel.

-

Methodology :

-

Cell Preparation : Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing specific NMDA receptor subunits (e.g., NR1/NR2A) are cultured.

-

Binding Assay : Whole-cell patch-clamp electrophysiology is used. Cells are voltage-clamped, and currents are evoked by applying glutamate and a co-agonist. The antagonist (lanicemine) is then applied at various concentrations to determine the IC₅₀, the concentration at which 50% of the NMDA current is inhibited.

-

Trapping Protocol : To measure trapping, a steady-state block is achieved by co-applying glutamate and lanicemine. Then, the agonist (glutamate) is washed out, allowing the channels to close, and then reapplied. The magnitude of the current upon reapplication of glutamate, relative to the pre-block current, indicates the percentage of the antagonist that remained "trapped" inside the closed channels. A smaller current signifies higher trapping.

-

Quantitative Electroencephalography (qEEG) Crossover Study

-

Objective : To objectively measure the brain penetration and pharmacodynamic effects of lanicemine and compare them to ketamine in humans.

-

Methodology :

-

Study Design : A randomized, double-blind, placebo-controlled, four-way crossover design is employed.

-

Subjects : Healthy male volunteers aged 30-45 years.

-

Treatment Arms : Subjects receive single intravenous infusions over 60 minutes of:

-

Lanicemine 75 mg

-

Lanicemine 150 mg

-

Ketamine 0.5 mg/kg

-

Placebo (0.9% saline)

-

-

Washout Period : A washout period of at least 7 days separates each treatment period.

-

Data Acquisition : qEEG is assessed using a 28-scalp electrode array. Recordings are taken at multiple time points: pre-dose, and 0.25, 1, 1.25, 3, and 8 hours after the start of the infusion.

-

Primary Endpoint : The primary outcome is the change in gamma-band EEG power, a putative marker of cortical disinhibition and NMDA receptor antagonism.

-

Caption: Workflow for a human quantitative electroencephalography (qEEG) crossover study.

Conclusion

This compound is a pharmacologically distinct NMDA receptor antagonist, defined by its low-trapping property. This characteristic allows for rapid dissociation from the NMDA channel, which theoretically preserves physiological synaptic function to a greater degree than high-trapping antagonists like ketamine. This profile translates to a reduced incidence of psychotomimetic and dissociative side effects in clinical settings. While lanicemine demonstrated rapid, albeit transient, antidepressant effects, it ultimately failed to show sufficient efficacy in larger trials for MDD. Nevertheless, the study of lanicemine has been invaluable, providing a clinical proof-of-concept that the antidepressant and dissociative effects of NMDA receptor antagonists can be separated. This continues to guide the development of safer, better-tolerated glutamatergic agents for mood disorders.

References

(R)-Lanicemine and its Impact on Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lanicemine, also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike the well-known NMDA receptor antagonist ketamine, this compound exhibits a distinct pharmacological profile characterized by a lower incidence of psychotomimetic side effects.[1][2][3] This technical guide provides an in-depth overview of the effects of this compound on glutamatergic neurotransmission, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action

This compound functions as a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding to a site within the ion channel pore.[4] Its "low-trapping" characteristic signifies that it has a faster off-rate from the channel compared to more persistent blockers like ketamine.[5] This property is thought to contribute to its favorable side-effect profile. The primary mechanism of action involves the modulation of glutamatergic signaling, which in turn is hypothesized to trigger downstream effects leading to its therapeutic potential.

The prevailing "disinhibition" hypothesis suggests that NMDA receptor antagonists like this compound preferentially block NMDA receptors on inhibitory GABAergic interneurons. This reduces the tonic inhibition of pyramidal neurons, leading to a surge in glutamate release. The increased glutamate then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to downstream signaling cascades that promote neuroplasticity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a basis for comparison and further research.

Table 1: Receptor Binding and Potency

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Ki (NMDA Receptor) | 0.56 - 2.1 µM | Radioligand binding assay | |

| IC50 | 4 - 7 µM | CHO cells | |

| IC50 | 6.4 µM | Xenopus oocytes |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Mean Value | 90% Confidence Interval | Notes | Reference |

| Systemic Clearance (CL) | 9.43 L/h | 9.12 - 9.77 L/h | Following intravenous infusion. | |

| Central Volume of Distribution (V1) | 106 L | 93.7 - 115 L | ||

| Peripheral Volume of Distribution (V2) | 47.3 L | 39.6 - 56.6 L | ||

| Intercompartmental Clearance (Q) | 75.7 L/h | 51.8 - 127 L/h | ||

| Plasma Clearance | 8.3 L/h | Low-clearance compound. | ||

| Terminal Half-life (T1/2) | 16 h |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in studying this compound, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of this compound

Caption: Proposed signaling cascade of this compound's action on glutamatergic neurons.

Experimental Workflow for NMDA Receptor Binding Assay

Caption: General workflow for determining the binding affinity of this compound to the NMDA receptor.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for measuring extracellular glutamate levels in response to this compound administration.

Detailed Experimental Protocols

NMDA Receptor Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound like this compound to the NMDA receptor.

1. Membrane Preparation:

-

Fresh or frozen brain tissue (e.g., rat cerebral cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and recentrifugation.

-

The final pellet is resuspended in a binding buffer, and the protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), and either buffer (for total binding), a high concentration of a non-labeled antagonist (for non-specific binding), or varying concentrations of this compound.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Glutamate Measurement

This protocol outlines the in vivo measurement of extracellular glutamate levels in a specific brain region following the administration of this compound.

1. Surgical Implantation of Microdialysis Probe:

-

The experimental animal (e.g., a rat) is anesthetized.

-

Using a stereotaxic frame, a guide cannula for the microdialysis probe is implanted into the brain region of interest (e.g., the prefrontal cortex).

-

The cannula is secured to the skull, and the animal is allowed to recover from surgery.

2. Microdialysis Procedure:

-

After the recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular glutamate levels.

-

This compound is then administered to the animal (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Dialysate samples continue to be collected to measure changes in glutamate concentration following drug administration.

3. Sample Analysis:

-

The collected dialysate samples are analyzed to determine the concentration of glutamate.

-

High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection is a commonly used method for this analysis.

Electrophysiology: Long-Term Potentiation (LTP) Measurement

This protocol describes how the effect of this compound on synaptic plasticity can be assessed by measuring LTP in hippocampal slices.

1. Hippocampal Slice Preparation:

-

The experimental animal is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

The hippocampus is dissected out, and transverse slices (e.g., 300-400 µm thick) are prepared using a vibratome.

-

The slices are allowed to recover in oxygenated aCSF for at least one hour before recording.

2. Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of synaptic transmission is established by delivering single electrical pulses at a low frequency.

-

To induce LTP, a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) is delivered.

-

The fEPSP slope is monitored for an extended period (e.g., 60 minutes or more) after the HFS to measure the potentiation of synaptic strength.

3. Pharmacological Manipulation:

-

To investigate the effect of this compound, the drug is added to the aCSF perfusing the slice before the HFS is delivered.

-

The degree of LTP induction in the presence of this compound is then compared to the LTP induced in control slices without the drug. A reduction or blockade of LTP would indicate an inhibitory effect of this compound on this form of synaptic plasticity.

Conclusion

This compound represents a significant evolution in the development of glutamatergic modulators for neuropsychiatric disorders. Its distinct "low-trapping" antagonism of the NMDA receptor offers a promising therapeutic window with reduced psychotomimetic effects compared to earlier compounds like ketamine. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to explore its full therapeutic potential. Understanding its nuanced effects on glutamatergic neurotransmission and downstream signaling pathways will be crucial for the continued development of this and other novel rapid-acting antidepressants.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanicemine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Role of extracellular glutamate measured by cerebral microdialysis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Lanicemine: A Technical Guide to its Potential in Treating Central Nervous System Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Lanicemine ((1S)-1-phenyl-2-(pyridin-2-yl)ethanamine), also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its therapeutic potential in various Central Nervous System (CNS) disorders, most notably treatment-resistant depression.[1][2][3] Unlike the structurally related NMDA receptor antagonist ketamine, this compound was developed with the aim of achieving rapid antidepressant effects while minimizing psychotomimetic and dissociative side effects.[4] This technical guide provides an in-depth overview of this compound's core pharmacology, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its mechanism of action and relevant experimental workflows. While clinical development was ultimately discontinued, the study of this compound has provided valuable insights into the therapeutic potential and challenges of modulating the glutamatergic system for the treatment of CNS disorders.[2]

Mechanism of Action

This compound is a non-competitive, voltage-dependent antagonist of the NMDA receptor. It binds to a site within the ion channel pore, thereby blocking the influx of calcium ions (Ca2+) that is critical for the receptor's role in synaptic plasticity. A key characteristic of this compound is its "low-trapping" nature, signifying a faster dissociation rate from the NMDA receptor channel compared to high-trapping antagonists like ketamine. This property is hypothesized to contribute to its improved side-effect profile.

Signaling Pathways

The antidepressant effects of this compound are believed to be initiated by the blockade of NMDA receptors on GABAergic interneurons, leading to a disinhibition of glutamate release. The subsequent surge in glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of intracellular signaling events that ultimately enhance synaptic plasticity. Key downstream pathways include the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling and the mammalian Target of Rapamycin (mTOR) pathway, leading to increased synthesis of synaptic proteins.

Quantitative Data

In Vitro Binding Affinity and Potency

The following table summarizes the in vitro binding affinity and potency of Lanicemine for the NMDA receptor.

| Parameter | Value | Cell Type/Assay Condition | Reference(s) |

| Binding Affinity (Ki) | 0.56 - 2.1 µM | NMDA Receptor Binding | |

| 1.067 x 10⁻⁵ M | Radioligand receptor binding (³H-MK801 as ligand) | ||

| IC50 | 4 - 7 µM | Chinese Hamster Ovary (CHO) cells | |

| 6.4 µM | Xenopus oocyte cells | ||

| 4 - 40 µM | NR2A and NR2B NMDAR complexes | ||

| Trapping | 54% | In vitro electrophysiology assay |

Pharmacokinetic Properties

A population pharmacokinetic analysis of Lanicemine following intravenous infusion revealed a two-compartment model with zero-order input and first-order elimination.

| Parameter | Mean Value (90% CI) | Description | Reference(s) |

| Systemic Clearance (CL) | 9.43 L/h (9.12 - 9.77) | The volume of plasma cleared of the drug per unit time. | |

| Central Volume of Distribution (V1) | 106 L (93.7 - 115) | The apparent volume into which the drug distributes in the central compartment. | |

| Peripheral Volume of Distribution (V2) | 47.3 L (39.6 - 56.6) | The apparent volume of the peripheral compartment. | |

| Intercompartmental Clearance (Q) | 75.7 L/h (51.8 - 127) | The rate of drug transfer between the central and peripheral compartments. | |

| Terminal Elimination Half-life (t½) | ~16 h | The time required for the plasma concentration to decrease by half during the elimination phase. |

Experimental Protocols

In Vitro NMDA Receptor Binding Assay

This protocol is adapted for characterizing the binding of a test compound like this compound to the NMDA receptor ion channel using a radiolabeled ligand such as [³H]MK-801.

-

Materials:

-

Rat cortical membranes (as a source of NMDA receptors)

-

Radioligand: [³H]MK-801

-

Test Compound: this compound

-

Assay Buffer: Tris-HCl buffer (pH 7.4)

-

Non-specific Binding Control: High concentration of unlabeled MK-801 (e.g., 10 µM)

-

Co-agonists: Glutamate and Glycine

-

Scintillation cocktail and vials

-

-

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, add assay buffer, glutamate, and glycine. Then, add varying concentrations of this compound or vehicle, followed by [³H]MK-801. For non-specific binding wells, add a high concentration of unlabeled MK-801.

-

Initiation and Incubation: Initiate the binding reaction by adding the membrane preparation. Incubate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

-

Mouse Forced Swim Test (FST)

The FST is a common preclinical behavioral test used to assess antidepressant-like activity.

-

Apparatus: A cylindrical container (e.g., 30 cm height x 20 cm diameter) filled with water (25 ± 1°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

-

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.

-

Drug Administration: Administer this compound or vehicle at a predetermined time before the test.

-

Test Session: Gently place each mouse individually into the water-filled cylinder.

-

Scoring: The total duration of the test is typically 6 minutes. The key measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

-

Clinical Trial Protocol for Treatment-Resistant Depression (Exemplar: NCT00491686)

This phase IIA, double-blind, randomized, placebo-controlled study was designed to evaluate the safety and efficacy of a single dose of Lanicemine in patients with treatment-resistant major depressive disorder.

-

Study Design:

-

Participants: Patients with a diagnosis of treatment-resistant depression.

-

Intervention: A single intravenous infusion of Lanicemine (100 mg) or placebo (0.9% saline) administered over 60 minutes.

-

Primary Efficacy Endpoint: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to 24 hours post-infusion.

-

Secondary Endpoints: Changes in MADRS scores at other time points, Bond-Lader Visual Analogue Scale, and Brief Psychiatric Rating Scale.

-

Safety Assessments: Monitoring of adverse events, vital signs, physical examinations, and electrocardiograms.

-

Concluding Remarks

This compound represents a significant step in the exploration of glutamatergic modulators for the treatment of CNS disorders. Its distinct "low-trapping" mechanism offered the promise of separating the rapid antidepressant effects of NMDA receptor antagonism from the undesirable psychotomimetic side effects associated with ketamine. While this compound did not ultimately meet its primary endpoints in later-phase clinical trials, the research surrounding this compound has been instrumental in advancing our understanding of the neurobiology of depression and the therapeutic potential of targeting the NMDA receptor. The data and methodologies presented in this guide underscore the importance of continued investigation into novel glutamatergic agents for the development of next-generation CNS therapeutics.

References

- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurophysiological and clinical effects of the NMDA receptor antagonist lanicemine (BHV-5500) in PTSD: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lanicemine - Wikipedia [en.wikipedia.org]

- 4. Comparing the actions of lanicemine and ketamine in depression: key role of the anterior cingulate - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Studies of (R)-Lanicemine in Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lanicemine (also known as Lanicemine or AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike the broader NMDA receptor antagonist ketamine, this compound was developed with the aim of achieving antidepressant effects with a more favorable side-effect profile, particularly concerning psychotomimetic and dissociative effects. This technical guide provides an in-depth overview of the early-phase clinical studies of this compound in the treatment of depression, with a focus on quantitative data, experimental protocols, and the underlying proposed mechanisms of action. Although the development of lanicemine was discontinued in 2013, the findings from these early trials continue to inform the development of novel glutamatergic modulators for mood disorders[1].

Mechanism of Action: NMDA Receptor Antagonism and Downstream Signaling

This compound is an uncompetitive, voltage-dependent NMDA receptor channel blocker[2]. Its mechanism of action is predicated on the hypothesis that aberrant glutamate neurotransmission plays a significant role in the pathophysiology of depression. By blocking the NMDA receptor ion channel, this compound is thought to trigger a cascade of downstream signaling events that ultimately lead to a rapid antidepressant response.

The proposed signaling pathway, based on studies of NMDA receptor antagonists in depression, is as follows:

-

This compound blocks the NMDA receptor: This action is thought to preferentially occur on inhibitory GABAergic interneurons, leading to their disinhibition.

-

Increased Glutamate Release: The disinhibition of GABAergic interneurons results in a surge of glutamate release.

-

AMPA Receptor Activation: The increased synaptic glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on postsynaptic neurons.

-

Activation of Downstream Signaling Cascades: AMPA receptor activation is believed to initiate intracellular signaling pathways, including the activation of the mammalian target of rapamycin (mTOR) pathway[3].

-

Increased Synaptogenesis: The activation of these pathways leads to an increase in the synthesis of proteins involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF), and ultimately promotes synaptogenesis in brain regions implicated in depression, such as the prefrontal cortex[3][4].

References

- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain NMDA Receptors in Schizophrenia and Depression - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Lanicemine: An In-depth Analysis of Molecular Targets Beyond the NMDA Receptor

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of (R)-Lanicemine (AZD6765), with a primary focus on emerging evidence of its activity beyond its well-established role as an N-methyl-D-aspartate (NMDA) receptor antagonist. While this compound is recognized for its high selectivity and low-trapping kinetics at the NMDA receptor ion channel, recent findings indicate a potential interaction with the Transient Receptor Potential Canonical 6 (TRPC6) channel, opening new avenues for understanding its complete mechanism of action.

Primary Target: The NMDA Receptor

This compound is a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding to a site within the ion channel pore. Its "low-trapping" characteristic, signifying a faster dissociation rate from the channel compared to ketamine, is thought to contribute to its reduced psychotomimetic side effects. Several studies characterize this compound as a selective NMDA receptor probe with negligible off-target pharmacological effects.[1][2]

Quantitative Data on NMDA Receptor Interaction

The binding affinity and inhibitory concentration of this compound at the NMDA receptor have been quantified in several studies, providing a baseline for its primary pharmacological activity.

| Parameter | Value | Receptor/Channel | Reference |

| Binding Affinity (Ki) | 0.5-3 µM | NMDA Receptor Channel Pore | [1] |

| 0.56-1.48 µM | [3H]MK-801 displacement | ||

| 10.67 µM | [3H]MK-801 displacement | ||

| Inhibitory Concentration (IC50) | 4-40 µM | NR2A and NR2B NMDA receptor complexes | |

| 4-7 µM | NMDA Receptor Channel |

Beyond the NMDA Receptor: The TRPC6 Channel

Emerging preclinical evidence suggests that this compound may exert effects through the modulation of the TRPC6 channel, a non-selective cation channel involved in calcium signaling. In vitro studies have demonstrated that this compound can enhance the Ca²⁺ influx induced by the TRPC6 channel activator, hyperforin. This suggests a synergistic interaction that may contribute to the overall pharmacological profile of this compound.

Synergistic Antidepressant-like Activity

Co-administration of this compound and hyperforin has been shown to produce long-lasting antidepressant-like effects in murine models, whereas sub-effective doses of either compound alone were inactive. This potentiation of effect points towards a convergence of their respective signaling pathways.

| Experimental Model | Treatment | Key Finding | Reference |

| Tail Suspension Test (Mice) | This compound (10 mg/kg) + Hyperforin (2.5 mg/kg) | Significant, long-lasting reduction in immobility time (antidepressant-like effect) | |

| Chronic Corticosterone-Treated Mice | This compound (10 mg/kg) + Hyperforin (2.5 mg/kg) | Reversal of stress-induced depressive-like behavior | |

| In Vitro Calcium Imaging | This compound + Hyperforin | Enhanced Ca²⁺ influx in neuronal cells | |

| Western Blot (Mouse Frontal Cortex) | This compound + Hyperforin | Increased expression of Synapsin I, GluA1, and BDNF |

Experimental Protocols

Calcium Imaging Assay for TRPC6 Channel Modulation

This protocol outlines the methodology used to assess the effect of this compound on hyperforin-induced calcium influx in neuronal cells.

-

Cell Culture: Primary cortical neurons are cultured from embryonic mice.

-

Fluorescent Dye Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow for the measurement of intracellular calcium concentrations.

-

Baseline Measurement: Baseline fluorescence is recorded before the application of any compounds.

-

Compound Application:

-

A solution containing a specific concentration of hyperforin is applied to the cells to activate TRPC6 channels.

-

In a separate experiment, a solution containing both hyperforin and this compound is applied.

-

-

Data Acquisition: Changes in intracellular calcium are monitored and recorded by measuring the fluorescence intensity over time using a suitable imaging system.

-

Analysis: The peak and duration of the calcium response in the presence of hyperforin alone are compared to the response in the presence of the hyperforin and this compound combination to determine any enhancement of calcium influx.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes the general steps for determining the binding affinity of this compound to the NMDA receptor ion channel site.

-

Membrane Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus).

-

Incubation: The prepared membranes are incubated with a radiolabeled ligand that binds to the NMDA receptor channel, such as [³H]MK-801.

-

Competition Binding: A range of concentrations of unlabeled this compound is added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed synergistic signaling of this compound and Hyperforin.

Caption: Workflow for investigating off-target molecular interactions.

Conclusion

While this compound's primary and most well-documented molecular target is the NMDA receptor, the evidence for its interaction with the TRPC6 channel presents a significant new dimension to its pharmacology. The potentiation of hyperforin-induced calcium influx and the synergistic antidepressant-like effects observed in preclinical models suggest that the full therapeutic profile of this compound may be a composite of its actions at both the NMDA receptor and the TRPC6 channel. Further research is warranted to fully elucidate the signaling mechanisms of this interaction and its potential clinical relevance. This guide serves as a foundational resource for scientists and researchers in the ongoing effort to understand the complete molecular basis of this compound's effects.

References

- 1. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-Lanicemine Electrophysiology in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker, has garnered significant interest for its potential therapeutic applications, particularly in the field of neuropsychiatric disorders. Unlike other NMDA receptor antagonists such as ketamine, this compound exhibits a distinct pharmacological profile characterized by a lower propensity to be trapped within the NMDA receptor channel. This property is hypothesized to contribute to a wider therapeutic window with reduced psychotomimetic side effects. These application notes provide a comprehensive guide to utilizing whole-cell patch-clamp electrophysiology to investigate the effects of this compound on neuronal function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with NMDA receptors, compiled from preclinical in vitro studies.

Table 1: Binding Affinity and Channel Blocking Properties of this compound

| Parameter | This compound | Ketamine | Reference |

| Binding Affinity (Ki) | 0.56 - 2.1 µM | 0.15 µM | [1] |

| IC50 (NMDA Channel Block) | 4 - 7 µM | 0.57 - 2.8 µM | [1] |

| NMDA Channel Trapping | 54% | 86% | [1] |

Table 2: Electrophysiological Effects of this compound on NMDAR Currents

| Concentration | Effect on NMDAR Current | Neuronal Preparation | Reference |

| 2 µM | Significantly attenuated NMDAR current | Pyramidal neurons in mouse medial prefrontal cortex (mPFC) slices | [2] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Acute Brain Slices

This protocol is adapted from studies investigating the effects of this compound on synaptically-evoked NMDA receptor currents in the medial prefrontal cortex[2].

1. Materials and Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) for Slicing (NMDG-based protective solution):

-

93 mM N-methyl-D-glucamine (NMDG)

-

2.5 mM KCl

-

1.2 mM NaH2PO4

-

30 mM NaHCO3

-

20 mM HEPES

-

25 mM Glucose

-

10 mM MgSO4

-

0.5 mM CaCl2

-

5 mM Sodium Ascorbate

-

3 mM Sodium Pyruvate

-

2 mM Thiourea

-

pH 7.3-7.4 when bubbled with 95% O2 / 5% CO2.

-

-

Recording aCSF (Mg²⁺-free):

-

132 mM NaCl

-

2 mM KCl

-

2.5 mM CaCl₂

-

1.25 mM KH₂PO₄

-

26 mM NaHCO₃

-

10 mM D-glucose

-

Continuously bubbled with 95% O₂ and 5% CO₂.

-

Add 5 µM NBQX to block AMPA/kainate receptors.

-

-

Intracellular (Pipette) Solution:

-

130 mM Cs-Gluconate

-

10 mM CsCl

-

4 mM NaCl

-

10 mM HEPES

-

5 mM EGTA

-

4 mM Mg-ATP

-

0.3 mM Na-GTP

-

10 mM Sodium Phosphocreatine

-

pH adjusted to 7.2-7.3 with CsOH.

-

Osmolarity adjusted to 280-290 mOsm.

-

2. Brain Slice Preparation:

-

Anesthetize the animal (e.g., mouse) in accordance with institutional guidelines.

-

Perfuse transcardially with ice-cold, oxygenated NMDG-based protective aCSF.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG-based aCSF.

-

Cut coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., mPFC) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.

3. Whole-Cell Recording Procedure:

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with recording aCSF at a rate of 2-3 ml/min at 32 ± 0.5°C.

-

Visualize pyramidal neurons in the desired cortical layer (e.g., layer II/III of the mPFC) using an upright microscope with IR-DIC optics.

-

Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Approach a target neuron with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.

4. Evoking and Recording NMDA Receptor-Mediated Currents:

-

Place a stimulating electrode (e.g., concentric bipolar electrode) in a region that provides synaptic input to the recorded neuron (e.g., layer V of the mPFC).

-

Apply brief electrical stimuli (e.g., 0.2 ms duration) every 30 seconds to evoke synaptic responses.

-

Adjust the stimulation intensity to obtain a stable NMDA current of approximately 100 pA.

-

Record baseline NMDA currents for at least 10 minutes to ensure stability.

-

Apply this compound at the desired concentration (e.g., 2 µM) to the perfusing aCSF.

-

Record the effect of this compound on the NMDA current amplitude and kinetics. The response to 2 µM lanicemine has been shown to plateau after 10 minutes of application.

-

Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the effect.

Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons

This protocol provides a general framework for investigating this compound's effects on cultured neurons (e.g., primary hippocampal or cortical neurons).

1. Materials and Solutions:

-

External Solution (ECS):

-

140 mM NaCl

-

5 mM KCl

-

2 mM CaCl₂

-

1 mM MgCl₂

-

10 mM HEPES

-

10 mM Glucose

-

pH adjusted to 7.4 with NaOH.

-

Osmolarity adjusted to 310-320 mOsm.

-

-

Intracellular (Pipette) Solution:

-

120 mM K-Gluconate

-

10 mM KCl

-

10 mM HEPES

-

1 mM EGTA

-

4 mM Mg-ATP

-

0.3 mM Na-GTP

-

pH adjusted to 7.3 with KOH.

-

Osmolarity adjusted to 290-300 mOsm.

-

2. Cell Culture:

-

Plate primary neurons on sterile glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).

-

Culture the neurons in a suitable growth medium for the desired duration (e.g., 10-14 days in vitro) to allow for maturation and synapse formation.

3. Whole-Cell Recording and Drug Application:

-

Transfer a coverslip with cultured neurons to the recording chamber and perfuse with ECS.

-

Follow the whole-cell recording procedure as described in Protocol 1 (steps 3.2 to 3.7).

-

To study NMDA receptor currents, locally apply NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) using a fast perfusion system.

-

Record baseline NMDA-evoked currents.

-

Co-apply this compound at various concentrations with the NMDA/glycine solution to determine its inhibitory effect and construct a dose-response curve.

-

Analyze the peak amplitude and decay kinetics of the NMDA currents in the absence and presence of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway

This compound, as an NMDA receptor antagonist, is expected to modulate downstream signaling pathways implicated in synaptic plasticity and cell survival. A key pathway affected is the Brain-Derived Neurotrophic Factor (BDNF) - mTOR (mechanistic target of rapamycin) signaling cascade.

Caption: this compound's blockade of NMDARs modulates downstream Ca²⁺-dependent signaling, influencing the BDNF-mTOR pathway and promoting synaptogenesis.

Experimental Workflow

The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to assess the effect of this compound on neuronal currents.

Caption: A typical workflow for a patch-clamp experiment to study this compound's effects on neurons.

References

Application Notes and Protocols for In Vivo Microdialysis of (R)-Lanicemine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo microdialysis studies to assess the pharmacokinetic and pharmacodynamic effects of (R)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. The protocols outlined below are intended for preclinical research in rodent models and detail the necessary procedures from surgical implantation of the microdialysis probe to the analysis of brain dialysates.

Introduction

This compound (also known as AZD6765) is an NMDA receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1] Unlike other NMDA receptor antagonists such as ketamine, this compound exhibits a distinct pharmacological profile with potentially fewer psychotomimetic side effects.[1] In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals.[2][3] This methodology is invaluable for understanding the concentration-time profile of a drug at its site of action and its effects on endogenous neurotransmitter levels.[2]

These protocols describe two primary applications of in vivo microdialysis for studying this compound:

-

Pharmacokinetic Assessment: Measuring the extracellular concentration of this compound in a specific brain region following systemic administration.

-

Pharmacodynamic Assessment: Evaluating the effect of locally administered this compound on neurotransmitter levels, such as glutamate and GABA, via retrodialysis.

Data Presentation

The following tables summarize representative quantitative data that can be expected from in vivo microdialysis studies with NMDA receptor antagonists like this compound. The data for this compound is hypothetical and based on typical findings for this class of compounds, while the ketamine data is illustrative of expected neurotransmitter changes.

Table 1: Experimental Parameters for In Vivo Microdialysis of this compound

| Parameter | Value/Description | Rationale |

| Animal Model | Adult Male Sprague-Dawley Rat (250-300g) | Commonly used rodent model for neuropharmacology and microdialysis studies. |

| Target Brain Region | Medial Prefrontal Cortex (mPFC) or Hippocampus | Key brain regions implicated in the pathophysiology of depression and the mechanism of action of antidepressants. |

| Microdialysis Probe | Concentric probe, 2-4 mm membrane length, 20 kDa MWCO | Standard probe design for small molecule recovery in discrete brain regions. The 20 kDa cutoff allows for the passage of this compound and neurotransmitters. |

| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Isotonic solution mimicking the composition of the brain's extracellular fluid to minimize tissue disruption. |

| aCSF Composition | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ | A standard recipe for artificial cerebrospinal fluid. |

| Flow Rate | 1.0 - 2.0 µL/min | A common flow rate range that provides a balance between analyte recovery and temporal resolution. |

| Sample Collection | 20-minute intervals into a refrigerated fraction collector | Allows for the generation of a detailed concentration-time profile. Refrigeration minimizes degradation of analytes. |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and specificity for the quantification of this compound and neurotransmitters in small volume dialysate samples. |

Table 2: Hypothetical Brain Extracellular Fluid (ECF) Concentration of this compound Following Systemic Administration (10 mg/kg, i.p.)

| Time Post-Administration (minutes) | This compound ECF Concentration (ng/mL) |

| -40 (Baseline) | Not Detected |

| -20 (Baseline) | Not Detected |

| 0 | Not Detected |

| 20 | 55.8 |

| 40 | 120.3 |

| 60 | 150.1 |

| 80 | 135.7 |

| 100 | 110.2 |

| 120 | 85.4 |

| 180 | 40.9 |

| 240 | 15.2 |

Table 3: Expected Changes in Neurotransmitter Levels in the Medial Prefrontal Cortex Following Local Administration of an NMDA Receptor Antagonist (e.g., Ketamine) via Retrodialysis

| Analyte | Baseline Concentration (% of control) | Peak Change Post-Administration (% of control) | Rationale |

| Dopamine | 100 ± 15 | 500 ± 75 | Blockade of NMDA receptors on GABAergic interneurons can lead to disinhibition of dopaminergic neurons, resulting in increased dopamine release. |

| Glutamate | 100 ± 20 | 250 ± 50 | A transient surge in glutamate release can occur due to the disinhibition of pyramidal neurons. |

| GABA | 100 ± 10 | No significant change | The effect on GABA levels can be complex and region-dependent, with some studies showing minimal changes. |

Experimental Protocols

Protocol 1: Systemic Administration of this compound and Brain ECF Sampling

This protocol details the procedure for measuring the concentration-time profile of this compound in a specific brain region following intraperitoneal (i.p.) injection.

Materials:

-

This compound

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microdialysis guide cannula and dummy probe

-

Microdialysis probe (20 kDa MWCO)

-

Artificial Cerebrospinal Fluid (aCSF)

-

Syringe pump and gastight syringes

-

Refrigerated fraction collector

-

LC-MS/MS system for analysis

Procedure:

-

Animal Surgery and Guide Cannula Implantation:

-

Anesthetize the rodent according to an institutionally approved protocol.

-

Secure the animal in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus).

-

Secure the guide cannula to the skull with dental cement and surgical screws.

-

Insert a dummy probe into the guide cannula to maintain patency.

-

Allow the animal to recover for at least 48-72 hours post-surgery.

-

-

Microdialysis Probe Insertion and Equilibration:

-

On the day of the experiment, gently restrain the animal and remove the dummy probe.

-

Insert the microdialysis probe through the guide cannula, ensuring the active membrane is positioned correctly within the target brain region.

-

Connect the probe inlet to a syringe pump and the outlet to the fraction collector.

-

Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min.

-

Allow the system to equilibrate for at least 2 hours to establish a stable baseline.

-

-

Baseline Sample Collection:

-

Collect at least three baseline dialysate samples (20 minutes each) to ensure stable pre-administration neurotransmitter levels.

-

-

This compound Administration:

-

Prepare a solution of this compound in sterile saline.

-

Administer the desired dose of this compound via intraperitoneal (i.p.) injection. A typical dose for preclinical studies is in the range of 3-30 mg/kg.

-

-

Post-Administration Sample Collection:

-

Continue collecting dialysate fractions for a predetermined duration (e.g., 4-6 hours) to capture the absorption, distribution, and elimination phases of the drug in the brain.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using a validated LC-MS/MS method to quantify the concentration of this compound.

-

Protocol 2: Local Administration of this compound via Retrodialysis

This protocol is designed to investigate the direct effects of this compound on local neurotransmitter levels by administering the drug directly into the target brain region through the microdialysis probe.

Materials:

-

Same as Protocol 1, with the addition of this compound to the aCSF.

Procedure:

-

Animal Surgery, Probe Insertion, and Equilibration:

-

Follow steps 1 and 2 as described in Protocol 1.

-

-

Baseline Sample Collection:

-

Perfuse the probe with standard aCSF and collect at least three baseline samples to establish basal neurotransmitter levels.

-

-

Retrodialysis of this compound:

-

Prepare aCSF containing the desired concentration of this compound (e.g., 10 µM).

-

Switch the perfusion fluid from standard aCSF to the this compound-containing aCSF.

-

Continue to perfuse at the same flow rate.

-

-

Sample Collection during Retrodialysis:

-

Collect dialysate fractions throughout the retrodialysis period to monitor the resulting changes in extracellular neurotransmitter concentrations (e.g., glutamate, GABA, dopamine).

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using a validated LC-MS/MS method to quantify the concentrations of the neurotransmitters of interest.

-

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway associated with NMDA receptor antagonism by this compound. Blockade of the NMDA receptor is believed to lead to downstream effects on pathways crucial for synaptic plasticity, such as the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) signaling cascades.

Caption: NMDA Receptor Antagonism Signaling Pathway.

Experimental Workflow

The diagram below outlines the logical flow of the in vivo microdialysis experiment for assessing the effects of systemically administered this compound.

Caption: In Vivo Microdialysis Experimental Workflow.

References

Application Notes and Protocols for (R)-Lanicemine in the Forced Swim Test Behavioral Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing (R)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, in the forced swim test (FST) behavioral assay in mice. This document outlines the mechanism of action, experimental procedures, data presentation, and relevant signaling pathways to guide researchers in assessing the antidepressant-like effects of this compound.

Introduction

This compound (also known as AZD6765) is an NMDA receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1] Unlike ketamine, this compound is a low-trapping channel blocker, which is hypothesized to confer a better safety profile with fewer psychotomimetic side effects.[2] The forced swim test is a widely used preclinical behavioral assay to screen for potential antidepressant efficacy.[3] The test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.[3]

Mechanism of Action

This compound exerts its effects primarily by acting as a non-competitive antagonist at the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity.[4] By blocking the NMDA receptor channel, this compound modulates downstream signaling cascades implicated in the pathophysiology of depression. This includes the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor throughput and the activation of signaling pathways involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR). These pathways are crucial for synaptogenesis and reversing the synaptic deficits observed in depression.

Signaling Pathway of this compound's Antidepressant Action

Caption: Signaling pathway of this compound's antidepressant effects.

Experimental Protocol: Forced Swim Test with this compound

This protocol is adapted from standard forced swim test procedures for mice.

Materials

-

This compound

-

Vehicle (e.g., 0.9% NaCl solution - saline)

-

Forced swim test apparatus: A transparent cylinder (e.g., 20 cm in diameter, 30 cm in height) filled with water to a depth of 15 cm.

-

Water bath or heater to maintain water temperature at 23-25°C.

-

Video recording equipment

-

Animal scale

-

Syringes and needles for administration

-

Towels for drying the animals

Procedure

-

Animal Acclimation: House mice in the experimental room for at least one hour before testing to allow for acclimation to the environment.

-

Drug Preparation: Prepare a solution of this compound in 0.9% saline at the desired concentration. A dose of 10 mg/kg has been used in mice.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight. The timing of administration should be consistent, for example, 30-60 minutes before the test.

-

Forced Swim Test:

-

Fill the cylinder with water (23-25°C) to a depth of 15 cm.

-

Gently place the mouse into the water.

-

The total duration of the test is 6 minutes.

-

Record the entire session using a video camera for later analysis.

-

The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

-

-

Post-Test Procedure:

-

At the end of the 6-minute session, carefully remove the mouse from the water.

-

Dry the mouse with a towel and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.

-

-

Data Analysis:

-

Score the video recordings for the duration of immobility in the last 4 minutes of the test.

-

Compare the mean immobility time between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Experimental Workflow

Caption: Experimental workflow for the forced swim test with this compound.

Data Presentation

The following table summarizes representative data on the effect of this compound in combination with Hyperforin on immobility time in the forced swim test in female mice. It is important to note that these data reflect a combination treatment, and further studies are needed to isolate the specific quantitative effects of this compound alone.

| Treatment Group | Dose | Mean Immobility Time (seconds) ± SEM |

| Vehicle | - | Data not available in the provided source |

| Hyperforin + this compound | 2.5 mg/kg + 10 mg/kg | Significantly reduced at 72h post-administration |

Data adapted from a study investigating the combined effects of Hyperforin and Lanicemine. The study reported a significant reduction in immobility time but did not provide specific numerical values for the mean and SEM in the publicly available text.

Conclusion

This document provides a detailed protocol for evaluating the antidepressant-like effects of this compound using the forced swim test in mice. The provided information on the mechanism of action, experimental workflow, and data presentation is intended to assist researchers in designing and conducting their studies. Adherence to a standardized protocol is crucial for obtaining reliable and reproducible results in behavioral pharmacology research.

References

Application Notes and Protocols: NMDA Receptor Binding Assay Using (R)-Lanicemine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant target for drug development.[1][2][3] (R)-Lanicemine (also known as AZD6765 or AR-R 15896AR) is a non-selective, voltage-dependent NMDA receptor antagonist that acts as a low-trapping channel blocker. It binds within the ion channel pore, thereby inhibiting ion flux. This document provides a detailed protocol for a competitive NMDA receptor binding assay to characterize the interaction of this compound with the receptor.

Data Presentation: Binding Affinity of this compound

The following table summarizes the quantitative data for the binding affinity of this compound to the NMDA receptor. This data is typically determined through competitive binding assays using a radiolabeled ligand that also binds within the channel pore, such as [³H]MK-801.

| Parameter | Value | Cell/System | Notes |

| Binding Affinity (Ki) | 0.56 - 2.1 µM | Not specified | Represents the receptor binding affinity. |

| IC50 | 4 - 7 µM | Chinese Hamster Ovary (CHO) cells | Half maximal inhibitory concentration. |

| IC50 | 6.4 µM | Xenopus oocytes | Half maximal inhibitory concentration in a different expression system. |

| Binding Site | Within the channel pore | N/A | This compound is a channel blocker, physically obstructing the ion channel. |

| Voltage Dependence | 5 - 7 fold | Xenopus oocytes (NR1A/2B) | The blocking effect is dependent on the membrane potential. |

| Trapping | 54% | Not specified | Refers to the propensity of the drug to remain in the channel after the agonist dissociates. For comparison, ketamine has a trapping of 86%. |

Signaling Pathway and Mechanism of Action

NMDA receptor activation is a complex process requiring the binding of both glutamate and a co-agonist (glycine or D-serine). Upon activation, and with sufficient postsynaptic membrane depolarization to relieve the magnesium (Mg²⁺) block, the channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺, and the efflux of K⁺. The resulting increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades involved in synaptic plasticity.

This compound, as an uncompetitive antagonist or channel blocker, enters the open ion channel and physically obstructs the flow of ions, thereby inhibiting receptor function.

NMDA receptor signaling pathway and site of action for this compound.

Experimental Protocol: Competitive NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor. The assay utilizes [³H]MK-801, a high-affinity channel blocker, as the radioligand.

1. Materials and Reagents

-

Membrane Preparation: Rat cortical synaptosomes or cell lines expressing recombinant NMDA receptors (e.g., CHO or HEK293 cells).

-

Radioligand: --INVALID-LINK---MK-801 (Dizocilpine)

-

Test Compound: this compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor channel blocker, e.g., 10 µM MK-801 or Phencyclidine (PCP).

-

Reagents for Membrane Preparation: Sucrose, EDTA, protease inhibitors.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum manifold.

-

Scintillation Fluid and Counter.

2. Membrane Preparation (from Rat Cortex)

-

Homogenize fresh or frozen rat cortical tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in assay buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Store membrane preparations at -80°C until use.

3. Binding Assay Procedure

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the assay in triplicate for each condition:

-

Total Binding: Membrane preparation + Assay Buffer + [³H]MK-801.

-

Non-specific Binding: Membrane preparation + Non-specific binding control (e.g., 10 µM MK-801) + [³H]MK-801.

-

Competitive Binding: Membrane preparation + varying concentrations of this compound + [³H]MK-801.

-

-

Add a fixed concentration of [³H]MK-801 (typically at or below its Kd value) to all wells.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a vacuum manifold.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]MK-801 as a function of the log concentration of this compound.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value for this compound.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for the NMDA receptor competitive binding assay.

Conclusion

This application note provides a comprehensive framework for conducting an NMDA receptor binding assay using this compound. The detailed protocol for a competitive binding assay, along with the summarized binding data and pathway diagrams, offers a valuable resource for researchers investigating the pharmacology of NMDA receptor modulators. Accurate determination of binding affinities is a critical step in the drug discovery and development process for novel therapeutics targeting the NMDA receptor.

References

Application Note: Quantification of (R)-Lanicemine in Plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Introduction

(R)-Lanicemine (also known as AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME), and for informing dose selection and safety assessments.[1][3] This application note provides a detailed protocol for the quantitative analysis of this compound in plasma using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as Lanicemine-d5, is recommended to ensure accuracy and precision by compensating for variability in sample preparation and matrix effects.[1]

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting this compound from plasma samples.

Materials:

-

Frozen human or rodent plasma samples containing this compound

-

This compound analytical standard

-

Lanicemine-d5 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge capable of cooling to 4°C

-

Nitrogen evaporator (optional)

-

96-well plate or autosampler vials

Procedure:

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

Prepare a stock solution of the internal standard (Lanicemine-d5) in methanol. From this, prepare a working solution (e.g., 100 ng/mL).

-

In a microcentrifuge tube, pipette 50 µL of the plasma sample.

-

Add 10 µL of the Lanicemine-d5 internal standard working solution.

-

Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions: A reversed-phase HPLC method is employed for the chromatographic separation of this compound.

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | A typical gradient starts at 5% B, ramps up to 95% B, holds, and then returns to the initial conditions for re-equilibration. |

Mass Spectrometry Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for sensitive and selective detection.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and Lanicemine-d5 need to be optimized. |

Data Presentation

Quantitative Method Parameters

The following table summarizes typical quantitative parameters for the analysis of this compound in plasma.

| Parameter | Typical Value/Range |

| Linearity Range | 5.0 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Pharmacokinetic Parameters

Pharmacokinetic parameters of this compound can be determined from the plasma concentration-time data. A two-compartment model with zero-order input and first-order elimination has been shown to adequately describe the pharmacokinetics of Lanicemine.

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Terminal half-life |

| CL | Plasma clearance |

| Vd | Volume of distribution |

Method Validation

A full validation of the bioanalytical method should be performed to ensure its reliability for the analysis of study samples. Key validation parameters are outlined below.

Validation Workflow

Caption: Bioanalytical method validation workflow.

Logical Relationships of Validation Parameters

Caption: Interrelation of method validation parameters.

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in plasma. The sample preparation is straightforward, and the analytical conditions are optimized for high-throughput analysis. This method is well-suited for pharmacokinetic studies and other research applications in drug development. It is recommended that the method be fully validated in the end-user's laboratory to ensure its performance for the intended application.

References

- 1. benchchem.com [benchchem.com]

- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous (R)-Lanicemine Administration in Rodent Models